molecular formula C4H5NS B14721207 2-Propenenitrile, 2-(methylthio)- CAS No. 10568-85-1

2-Propenenitrile, 2-(methylthio)-

Cat. No.: B14721207
CAS No.: 10568-85-1
M. Wt: 99.16 g/mol
InChI Key: ICBIWDSHOGCZMM-UHFFFAOYSA-N
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Description

2-Propenenitrile, 2-(methylthio)-, also known by its chemical formula C4H5NS, is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH3) attached to a propenenitrile backbone. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenenitrile, 2-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of propenenitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of 2-Propenenitrile, 2-(methylthio)- often involves the catalytic hydrogenation of acrylonitrile in the presence of methylthiol. This method is favored due to its scalability and cost-effectiveness. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenenitrile, 2-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-(methylthio)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenenitrile, 2-(methylthio)- is unique due to the presence of both a nitrile and a methylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

10568-85-1

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

IUPAC Name

2-methylsulfanylprop-2-enenitrile

InChI

InChI=1S/C4H5NS/c1-4(3-5)6-2/h1H2,2H3

InChI Key

ICBIWDSHOGCZMM-UHFFFAOYSA-N

Canonical SMILES

CSC(=C)C#N

Origin of Product

United States

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